molecular formula C7H3BrF4O B3030106 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene CAS No. 866633-25-2

2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

Cat. No. B3030106
CAS RN: 866633-25-2
M. Wt: 259.00
InChI Key: TUMXMNZWNKIGIE-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O . It has an average mass of 258.996 Da and a monoisotopic mass of 257.930328 Da . It is also known by other names such as 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene and 4-Bromo-α,α,α,2-tetrafluoroanisole .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene consists of a benzene ring substituted with bromo, fluoro, and trifluoromethoxy groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 259 and is stored in dry conditions at 2-8°C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Safety and Hazards

This compound poses a moderate fire hazard when exposed to heat or flame . Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . On combustion, it may emit toxic or irritating fumes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Mode of Action

Bromo-fluoro compounds are often used in organic chemistry as building blocks to prepare larger scaffolds . These larger compounds can then interact with biological targets, leading to various effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity.

properties

IUPAC Name

2-bromo-4-fluoro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXMNZWNKIGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697206
Record name 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

CAS RN

866633-25-2
Record name 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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